D-Homocysteinesulfinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

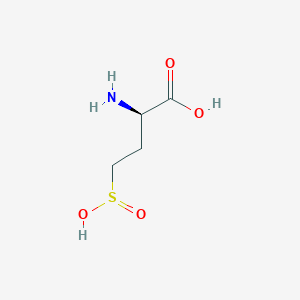

D-Homocysteinesulfinic acid is a sulfur-containing amino acid derivative that plays a significant role in various biochemical processes. It is structurally related to homocysteine, with the addition of a sulfinic acid group. This compound is known for its involvement in the metabolism of sulfur amino acids and its potential implications in neurotoxicity and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Homocysteinesulfinic acid can be synthesized through the partial oxidation of homocysteine. One common method involves the use of oxidizing agents such as hydrogen peroxide or performic acid to convert homocysteine to its sulfinic acid derivative . The reaction typically requires controlled conditions to prevent over-oxidation to homocysteic acid.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. it can be produced using enzymatic methods involving recombinant Escherichia coli expressing glutamate decarboxylase, which facilitates the conversion of homocysteine to homocysteinesulfinic acid .

Chemical Reactions Analysis

Types of Reactions

D-Homocysteinesulfinic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to homocysteic acid.

Reduction: It can be reduced back to homocysteine under specific conditions.

Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Enzymes such as glutamate decarboxylase.

Major Products

Homocysteic Acid: Formed through complete oxidation.

Homohypotaurine: Formed through decarboxylation reactions.

Scientific Research Applications

D-Homocysteinesulfinic acid has several scientific research applications:

Neurobiology: It acts as an agonist at NMDA glutamate receptors, making it useful in studying excitotoxicity and neurodegenerative diseases.

Biochemistry: It is used to investigate the metabolism of sulfur-containing amino acids and their role in various physiological processes.

Pharmacology: Its effects on neurotransmitter receptors make it a valuable tool in drug development and testing.

Mechanism of Action

D-Homocysteinesulfinic acid exerts its effects primarily through its interaction with NMDA glutamate receptors. As an agonist, it binds to these receptors and modulates their activity, which can lead to excitotoxic effects in neurons. This interaction is crucial for understanding its role in neurotoxicity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

L-Homocysteinesulfinic Acid: Similar in structure but differs in its stereochemistry.

Homocysteic Acid: The fully oxidized form of homocysteine.

Cysteine Sulfinic Acid: Another sulfur-containing amino acid derivative with similar properties

Uniqueness

D-Homocysteinesulfinic acid is unique due to its specific stereochemistry and its potent activity as an NMDA receptor agonist. This makes it particularly valuable in neurobiological research compared to its analogs .

Biological Activity

D-Homocysteinesulfinic acid (D-HCSA) is a notable derivative of homocysteine, an amino acid known for its role in various biological processes. This article delves into the biological activity of D-HCSA, exploring its mechanisms of action, potential therapeutic applications, and implications in various diseases.

Overview of this compound

This compound is formed through the oxidation of homocysteine. It is closely related to L-homocysteine sulfinic acid (L-HCSA), which has been extensively studied for its biological effects. Both compounds are considered important due to their interactions with metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and cellular signaling.

Interaction with Metabotropic Glutamate Receptors

Research indicates that D-HCSA acts as a selective agonist for mGluRs, particularly mGluR1 and mGluR5. These receptors are G-protein-coupled receptors involved in various neurological functions. D-HCSA stimulates phosphoinositide hydrolysis and inhibits cAMP accumulation, leading to significant intracellular signaling events. This activity suggests that D-HCSA may influence neuronal excitability and synaptic plasticity, which are essential for learning and memory processes .

Effects on Glucose Uptake and Cellular Signaling

D-HCSA has been shown to enhance glucose uptake in muscle cells (C2C12), mediated by AMPK phosphorylation. This process is crucial for energy metabolism and may have implications for metabolic disorders such as diabetes. The compound also increases intracellular calcium levels, indicating its role in calcium-dependent signaling pathways . Additionally, D-HCSA activates p38 MAPK and protein kinase C ζ (PKCζ), further elucidating its complex signaling profile .

Alzheimer's Disease

Studies have highlighted the potential role of D-HCSA in neurodegenerative diseases like Alzheimer's disease (AD). Elevated levels of homocysteine and its derivatives, including D-HCSA, have been associated with increased risk and progression of AD. Research involving mouse models has demonstrated that anti-homocysteic acid antibodies can mitigate cognitive decline by reducing the levels of harmful metabolites like D-HCSA . This suggests that targeting D-HCSA could be a viable therapeutic strategy in managing AD.

Amyotrophic Lateral Sclerosis (ALS)

Recent studies have reported elevated plasma levels of D-HCSA in ALS patients compared to healthy controls. This elevation correlates with disease severity and could serve as a biomarker for ALS progression . The relationship between D-HCSA levels and neurodegeneration underscores the need for further investigation into its role in ALS pathology.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Alzheimer's Disease Intervention

In a controlled study involving 3xTg-AD mice, administration of anti-homocysteic acid antibodies led to significant improvements in memory performance as measured by the Morris water maze test. Histological analysis revealed reduced neurodegeneration in treated mice compared to controls, suggesting that modulation of D-HCSA levels may provide therapeutic benefits in AD .

Case Study 2: ALS Patient Analysis

A cohort study examined plasma levels of D-HCSA among ALS patients versus healthy individuals. Results indicated that 50% of ALS patients had significantly elevated levels of D-HCSA, which correlated with clinical symptoms. This finding supports the hypothesis that D-HCSA may play a role in ALS pathogenesis and highlights its potential as a biomarker for disease monitoring .

Properties

CAS No. |

33514-39-5 |

|---|---|

Molecular Formula |

C4H9NO4S |

Molecular Weight |

167.19 g/mol |

IUPAC Name |

(2R)-2-amino-4-sulfinobutanoic acid |

InChI |

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m1/s1 |

InChI Key |

PDNJLMZEGXHSCU-GSVOUGTGSA-N |

Isomeric SMILES |

C(CS(=O)O)[C@H](C(=O)O)N |

Canonical SMILES |

C(CS(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.